

Application Notes and Protocols for ART812 in Cell Culture Experiments

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Compound of Interest

Compound Name: ART812

Cat. No.: B11927224

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Introduction

ART812 is a potent and orally active small molecule inhibitor of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break (DSB) repair.[1][2][3] Polθ is often overexpressed in cancer cells and plays a critical role in the survival of tumors with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with mutations in BRCA1 and BRCA2 genes. By inhibiting Polθ, **ART812** induces synthetic lethality in HR-deficient cancer cells, making it a promising therapeutic agent. These application notes provide detailed protocols for utilizing **ART812** in various cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

ART812 functions as an allosteric inhibitor of the Polθ polymerase domain.[4] This inhibition disrupts the MMEJ pathway, an error-prone DNA repair mechanism that relies on short homologous sequences to rejoin DSBs. In cancer cells with a compromised HR pathway, the reliance on MMEJ for survival is increased. Therefore, inhibition of Polθ by **ART812** leads to an accumulation of DNA damage and subsequent cell death in these HR-deficient tumors. This selective targeting of cancer cells with specific DNA repair defects while sparing normal cells with intact HR pathways is the principle behind its synthetic lethal effect.[3][5]

Data Presentation

The following tables summarize the in vitro potency of **ART812** and its analogs in various cancer cell lines.

Table 1: In Vitro Potency of **ART812** and Analogs in Cancer Cell Lines

Compound	Cell Line	Genotype	IC50 (nM)	Assay Type	Reference
ART812	DLD-1	BRCA2 deficient	1100	Antiproliferative	[2]
ART812	DLD-1	Wild Type	>12000	Antiproliferative	[2]
ART558 (analog)	CAPAN-1	BRCA2 mutant	~10	Cell Viability	[3]
ART558 (analog)	MDA-MB-436	BRCA1 mutant	~100	Cell Viability	[3]
ART558 (analog)	SUM149PT	BRCA1 mutant	~100	Cell Viability	[3]
ART558 (analog)	CAL51	BRCA wild type	>10000	Cell Viability	[3]
ART899 (deuterated ART812)	HEK293	-	~180	MMEJ Luciferase Assay	[1] [6]

Table 2: Efficacy of Polθ Inhibition in Combination with Other Therapies

Combination	Cell Line	Treatment	Effect	Reference
ART558 + Radiation	HeLa	Synchronized in S phase	Increased radiosensitization	[1]
ART558 + Radiation	Various	Hypoxic conditions	Effective radiosensitization	[6]
ART812 + Olaparib (PARP inhibitor)	MDA-MB-436 (BRCA1/SHLD2 defective)	In vivo	Significant tumor inhibition	[3]
Novobiocin (Polθ inhibitor) + Peposertib (DNA-PK inhibitor)	A549, H460	In vitro	Synergistic anticancer activity	[7]

Experimental Protocols

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony after treatment with **ART812**, alone or in combination with other agents like ionizing radiation.

Materials:

- **ART812** stock solution (dissolved in DMSO)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Trypsin-EDTA
- 6-well plates
- Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
- Incubator (37°C, 5% CO₂)

Procedure:

- Cell Seeding:
 - Harvest and count cells to be treated.
 - Seed a calculated number of cells into 6-well plates. The number of cells will vary depending on the cell line and expected toxicity of the treatment, but typically ranges from 200 to 1000 cells per well.
 - Allow cells to attach overnight in the incubator.
- Treatment:
 - Prepare serial dilutions of **ART812** in complete cell culture medium.
 - Remove the medium from the wells and replace it with the **ART812**-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest **ART812** concentration.
 - For combination studies with radiation, treat the cells with **ART812** for a predetermined time (e.g., 24 hours) before or after irradiation.^[8]
 - Irradiate the plates at the desired doses.
- Incubation:
 - Incubate the plates for 7-14 days, or until colonies in the control wells are visible and contain at least 50 cells.
- Staining and Counting:
 - Wash the plates twice with PBS.
 - Fix the colonies with 1 mL of a 1:1 mixture of methanol and acetic acid for 5-10 minutes.
 - Remove the fixative and stain the colonies with Crystal Violet solution for 15-30 minutes.

- Gently wash the plates with water and allow them to air dry.
- Count the number of colonies (containing ≥ 50 cells) in each well.
- Data Analysis:
 - Plating Efficiency (PE): (Number of colonies counted / Number of cells seeded) x 100%
 - Surviving Fraction (SF): PE of treated cells / PE of control cells

Western Blot for DNA Damage Response Proteins

This protocol is for assessing the effect of **ART812** on the expression and phosphorylation of key DNA damage response (DDR) proteins.

Materials:

- **ART812** stock solution
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti- γ H2AX, anti-RAD51, anti-PARP, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Treatment and Lysis:

- Seed cells in 6-well or 10 cm plates and allow them to attach.
- Treat cells with various concentrations of **ART812** for the desired time points.
- Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
- Protein Quantification and Sample Preparation:
 - Determine the protein concentration of each lysate using a BCA assay.
 - Normalize the protein concentrations and prepare samples for loading by adding Laemmli buffer and heating at 95°C for 5 minutes.
- Electrophoresis and Transfer:
 - Load equal amounts of protein onto an SDS-PAGE gel and run the gel to separate the proteins by size.
 - Transfer the separated proteins to a membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
 - Wash the membrane three times with TBST.
 - Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
- Detection:

- Add the chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analyze the band intensities relative to a loading control like β -actin.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of **ART812** on cell cycle progression.

Materials:

- **ART812** stock solution
- PBS
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Cell Treatment and Harvesting:
 - Treat cells with **ART812** for the desired time.
 - Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
- Fixation:
 - Resuspend the cell pellet in a small volume of PBS.
 - While vortexing gently, add cold 70% ethanol dropwise to fix the cells.
 - Incubate the cells on ice or at -20°C for at least 30 minutes.
- Staining:

- Centrifuge the fixed cells and wash with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution.
- Incubate in the dark at room temperature for 30 minutes.
- Flow Cytometry:
 - Analyze the stained cells using a flow cytometer.
 - Use appropriate software to gate the cell populations and analyze the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Microhomology-Mediated End Joining (MMEJ) Reporter Assay

This assay directly measures the inhibitory effect of **ART812** on the MMEJ pathway using a GFP-based reporter system.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Materials:

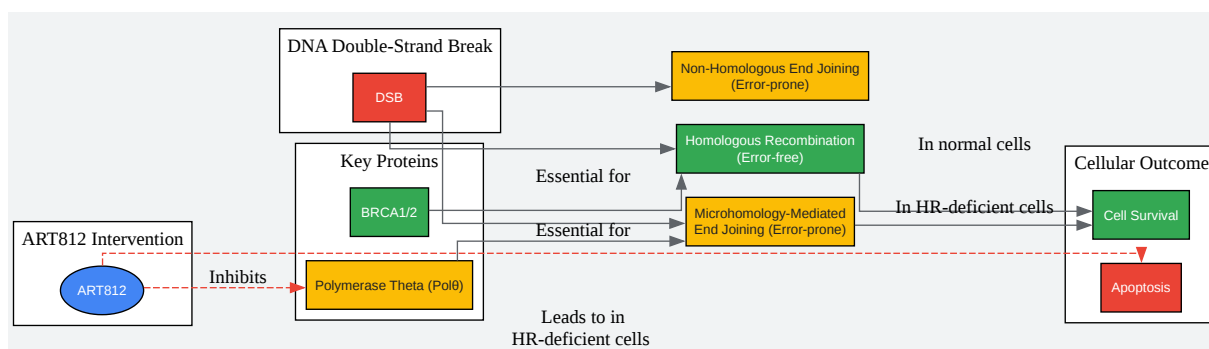
- MMEJ reporter plasmid (e.g., a plasmid with a GFP gene interrupted by a sequence flanked by microhomologies and a restriction enzyme site like I-SceI)
- I-SceI expression plasmid
- Transfection reagent
- **ART812** stock solution
- Flow cytometer

Procedure:

- Transfection:
 - Co-transfect the MMEJ reporter plasmid and the I-SceI expression plasmid into the cells of interest.

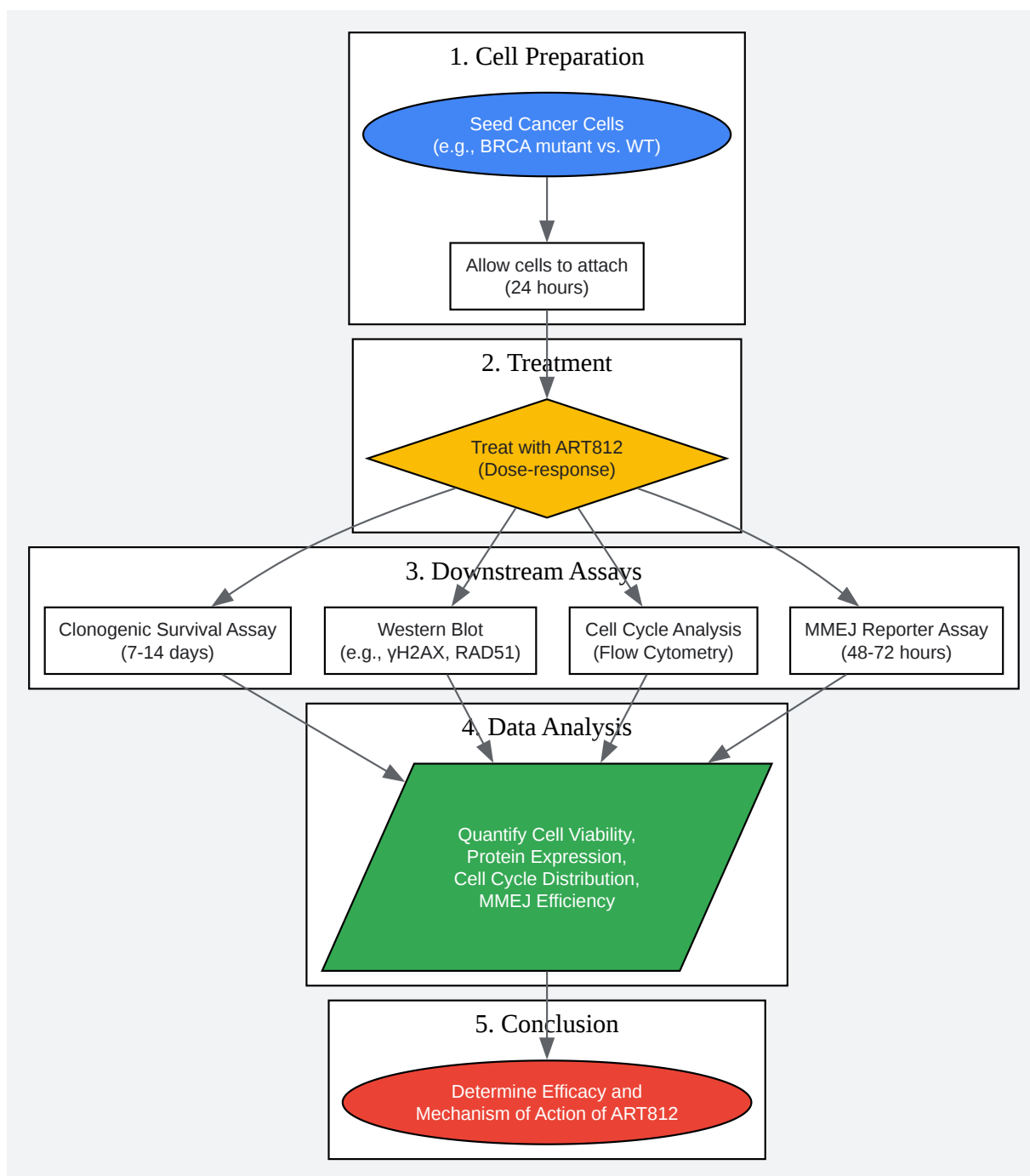
- Treatment:
 - After transfection, treat the cells with different concentrations of **ART812**.
- Incubation:
 - Incubate the cells for 48-72 hours to allow for DNA cleavage by I-SceI and subsequent repair by MMEJ, leading to GFP expression.
- Analysis:
 - Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in **ART812**-treated samples compared to the control indicates inhibition of the MMEJ pathway.

Visualizations



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Caption: **ART812** inhibits Polθ, a key enzyme in MMEJ, leading to apoptosis in HR-deficient cancer cells.



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Caption: A general experimental workflow for evaluating the in vitro effects of **ART812** on cancer cells.

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